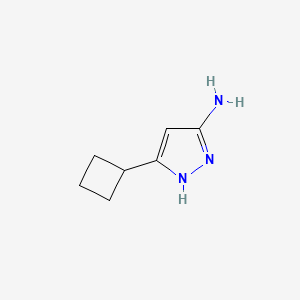

3-Amino-5-cyclobutyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELFRVWPWUEOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623259 | |

| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326827-21-8 | |

| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclobutyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-cyclobutyl-1H-pyrazole is a heterocyclic amine that holds significant interest as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the presence of an amino group provides a key reactive handle for further molecular elaboration. The cyclobutyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved lipophilicity. This guide provides a detailed examination of a robust and scientifically sound synthetic pathway to this compound, offering insights into the reaction mechanisms, experimental protocols, and key analytical data.

Proposed Synthetic Pathway: A Two-Step Approach

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][2] Following this established strategy, the synthesis of this compound can be efficiently achieved in two primary steps:

-

Synthesis of the β-Ketonitrile Intermediate: Formation of 3-cyclobutyl-3-oxopropanenitrile via a Claisen condensation reaction.

-

Cyclization to the Aminopyrazole: Reaction of the β-ketonitrile intermediate with hydrazine hydrate to yield the final product.

This pathway is advantageous due to the ready availability of starting materials and the generally high yields and selectivity of the individual transformations.

Part 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

The cornerstone of this synthesis is the formation of the β-ketonitrile, 3-cyclobutyl-3-oxopropanenitrile. A highly effective method for this transformation is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4][5] In this proposed synthesis, we will utilize a mixed Claisen condensation between cyclobutyl methyl ketone and a suitable acylating agent, such as diethyl carbonate.[6][7]

Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of cyclobutyl methyl ketone by a strong base, typically sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the β-keto ester. In the context of our target, a similar acylation of acetonitrile with a cyclobutanecarboxylic acid derivative could also be envisioned.[8] However, the condensation with cyclobutyl methyl ketone is often more practical.

Experimental Protocol: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

Materials:

-

Cyclobutyl methyl ketone

-

Diethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a slurry.

-

In a separate flask, prepare a solution of cyclobutyl methyl ketone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF.

-

Slowly add the ketone/carbonate solution to the sodium hydride slurry at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclobutyl-3-oxopropanenitrile.

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclization of the β-ketonitrile intermediate with hydrazine. This reaction is a classic and highly efficient method for the formation of 5-aminopyrazoles.[1][2]

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon. The resulting cyclized intermediate then undergoes tautomerization to yield the aromatic this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Cyclobutyl-3-oxopropanenitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Visualizing the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Cyclobutyl methyl ketone | C₆H₁₀O | 98.14 | Liquid | N/A |

| 3-Cyclobutyl-3-oxopropanenitrile | C₇H₉NO | 123.15 | Oil/Solid | N/A |

| This compound | C₇H₁₁N₃ | 137.18 | Solid | Not reported |

Conclusion

The described two-step synthesis provides a reliable and efficient route to this compound, a valuable building block for the development of novel therapeutic agents. The pathway leverages well-established and understood chemical transformations, ensuring its accessibility and reproducibility for researchers in the field. The provided experimental protocols offer a practical guide for the laboratory synthesis of this important molecule. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 326827-21-8|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-cyclobutyl-1H-pyrazole

Abstract

3-Amino-5-cyclobutyl-1H-pyrazole is a heterocyclic amine that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structural combination of a reactive aminopyrazole core and a bulky cyclobutyl moiety makes it a compound of significant interest for applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for researchers engaged in drug discovery, agrochemical development, and organic synthesis. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, detailing its structural features, empirical and predicted properties, and robust analytical methodologies for its characterization. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for scientists in the field.

Introduction and Scientific Context

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of an amino group to this scaffold dramatically increases its utility, providing a key reactive handle for further chemical modification and a critical hydrogen-bonding moiety for molecular recognition in biological systems. This compound (Figure 1) is an exemplar of this class, identified as an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2]

The rationale for focusing on this specific molecule stems from two key aspects:

-

The Aminopyrazole Core: This moiety is a privileged scaffold in medicinal chemistry. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, while the amino group provides a site for derivatization, enabling the exploration of vast chemical space to optimize biological activity and pharmacokinetic properties.

-

The Cyclobutyl Group: Compared to smaller alkyl or cyclopropyl groups, the cyclobutyl ring imparts a distinct steric and conformational profile. This can be exploited to modulate a molecule's binding affinity to a biological target, improve metabolic stability, or fine-tune its lipophilicity.

Therefore, a precise characterization of the physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective deployment in any research and development program. Properties such as solubility, pKa, and lipophilicity (LogP) directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a primary determinant of its success as a therapeutic agent.

Figure 1: Chemical Structure of this compound

Core Physicochemical and Structural Properties

A fundamental understanding of a molecule begins with its identity and intrinsic properties. The data presented in Table 1 has been aggregated from various chemical suppliers and predictive databases. It is crucial to note that many values are computationally predicted and should be confirmed experimentally for critical applications.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | 5-Cyclobutyl-1H-pyrazol-3-amine | --- |

| CAS Number | 326827-21-8 | [3][4][5] |

| Molecular Formula | C₇H₁₁N₃ | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Solid powder | [2] |

| Solubility | Slightly soluble in water | [4] |

| Boiling Point | 368.1 ± 30.0 °C | (Predicted)[4] |

| Density | 1.258 ± 0.06 g/cm³ | (Predicted)[4] |

| Flash Point | 204.0 °C | (Predicted)[4] |

| pKa | 15.68 ± 0.10 | (Predicted)[4] |

| LogP (Octanol/Water) | Not Reported | Requires Experimental Determination |

| Sensitivity | Air Sensitive | --- |

| Storage | 2–8 °C under inert atmosphere (Argon or Nitrogen) | [5] |

Structural Analysis: The Significance of Tautomerism

A critical, yet often overlooked, feature of 3(5)-substituted pyrazoles is prototropic tautomerism. The proton on the pyrazole ring nitrogen is not fixed and can rapidly equilibrate between the two nitrogen atoms. This results in two distinct tautomeric forms for this compound, as illustrated below. This equilibrium is fundamental to its reactivity and molecular recognition properties. For instance, N-alkylation reactions can yield a mixture of products, and the molecule may bind to a biological target in either tautomeric form. The relative stability of these tautomers can be influenced by the solvent, pH, and the solid-state packing forces in a crystal.

Caption: Tautomeric equilibrium of the title compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound before its use in any application. The causality behind this multi-technique approach is to build a self-validating system: each analysis provides orthogonal data that, when combined, creates an unambiguous molecular profile.

Caption: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is crucial to confirm the presence and integrity of both the cyclobutyl and pyrazole moieties.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aminopyrazoles as it allows for the observation of exchangeable N-H protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum followed by a ¹³C spectrum.

-

Data Acquisition & Processing: For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used. Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

Expected Spectral Features:

-

¹H NMR:

-

Cyclobutyl Protons: A series of complex multiplets in the aliphatic region (~1.5-3.5 ppm).

-

Pyrazole C4-H: A singlet in the aromatic region (~5.5-6.5 ppm).

-

NH₂ Protons: A broad singlet (~4.0-6.0 ppm, depending on solvent and concentration).

-

NH Proton: A very broad singlet (~10.0-12.0 ppm in DMSO-d₆).

-

-

¹³C NMR:

-

Cyclobutyl Carbons: Signals in the aliphatic region (~20-40 ppm).

-

Pyrazole Carbons: Three signals in the aromatic/heteroaromatic region (~90-160 ppm).

-

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving no doubt as to the molecular formula. This is a self-validating check on the compound's synthesis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis Method: Infuse the sample directly or inject it into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electrospray ionization (ESI) in positive mode is typically effective for aminopyrazoles due to the basicity of the nitrogen atoms.

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. For this compound (MW = 137.18), the expected [M+H]⁺ ion would be at m/z 138.19.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, it serves to confirm the presence of the N-H bonds of the amine and pyrazole ring, which show characteristic stretching frequencies.

Step-by-Step Protocol:

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place a small amount of the powder on the ATR crystal and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected Spectral Features:

-

N-H Stretch: A pair of bands (symmetric and asymmetric) in the 3200-3400 cm⁻¹ region, characteristic of a primary amine (NH₂). A broader absorption in the same region may correspond to the pyrazole N-H.

-

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutyl group and just above 3000 cm⁻¹ for the sp² C-H of the pyrazole ring.

-

C=C / C=N Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

Key Drug-like Properties: Solubility and Lipophilicity

For professionals in drug development, aqueous solubility and lipophilicity are two of the most critical physicochemical parameters. They dictate how a compound will behave in a biological system.

Aqueous Solubility

Expertise & Rationale: Poor aqueous solubility is a major cause of failure for drug candidates.[6] A compound must dissolve in the aqueous environment of the gut and bloodstream to be absorbed and distributed to its target. The "slightly soluble" designation is qualitative; a quantitative measurement is essential. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the same compound.[8] The resulting concentration is the thermodynamic solubility.

Lipophilicity (LogP)

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is measured as the partition coefficient (P) between an organic phase (n-octanol) and an aqueous phase. Expressed in its logarithmic form, LogP is a key predictor of membrane permeability, plasma protein binding, and metabolism. An optimal LogP (typically between 1 and 3) is often sought for oral drugs. The HPLC method provides a rapid and material-sparing alternative to the traditional shake-flask method for determining LogP.[9][10]

Experimental Protocol: RP-HPLC Method for LogP Estimation

-

System Setup: Use a reverse-phase HPLC system with a C18 column.

-

Calibration: Prepare a set of 5-7 standard compounds with well-established, literature LogP values that span the expected range of the test compound.

-

Standard Analysis: Inject each standard compound and measure its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. A linear regression of this plot yields a calibration curve.[9]

-

Test Compound Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and calculate its log(k').

-

LogP Determination: Interpolate the log(k') of the test compound onto the calibration curve to determine its experimental LogP value.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the pharmaceutical and agrochemical sectors. This guide has detailed its fundamental physicochemical properties, emphasizing the importance of a multi-faceted analytical approach for its characterization. The predicted properties provide a useful starting point, but for any rigorous scientific or developmental application, the experimental determination of key parameters like solubility and LogP, using the protocols described herein, is non-negotiable. By grounding experimental choices in solid scientific rationale, researchers can confidently utilize this versatile building block to advance their discovery programs.

References

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. nanochemazone.com [nanochemazone.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 326827-21-8|this compound|BLD Pharm [bldpharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

3-Amino-5-cyclobutyl-1H-pyrazole CAS number lookup

An In-Depth Technical Guide to 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8) for Advanced Drug Discovery

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, 3-amino-5-substituted pyrazoles have emerged as particularly valuable building blocks, especially in the development of kinase inhibitors for oncology.[2][3] This guide provides a comprehensive technical overview of this compound, a specific and potent intermediate for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, strategic importance, a detailed representative synthesis protocol, and its application in modern drug discovery workflows, grounding all claims in authoritative scientific context.

PART 1: Core Compound Profile and Safety Mandates

A foundational understanding of a chemical intermediate begins with its fundamental properties and safety requirements. This information is critical for experimental design, risk assessment, and successful implementation in a laboratory setting.

Physicochemical and Safety Data Summary

All quantitative data for this compound has been consolidated into the table below for efficient access and comparison.

| Property | Value | Source(s) |

| CAS Number | 326827-21-8 | [4][5][6] |

| Molecular Formula | C7H11N3 | [5][6] |

| Molecular Weight | 137.18 g/mol | [5][6][7] |

| Appearance | Powder / Liquid | [4] |

| Purity | Commercially available up to ≥97% | [8] |

| Solubility | Slightly soluble in water | [7][8] |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light and air | [4][5][8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [5][9] |

| Precautionary Statements | P280, P305+P351+P338, P310 | [5] |

Expert Handling & Storage Protocol

Given its classification as an irritant and its sensitivity to air, proper handling of this compound is paramount.[8][9]

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks (H332, H335).

-

Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, nitrile gloves (wear double gloves if neat handling is required), and chemical safety goggles, is mandatory. Face protection should be considered (P280).[9]

-

Dispensing : When weighing or transferring the powder, use techniques that minimize dust generation. A dedicated, contained balance enclosure is recommended.

-

Storage : The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Vials should be tightly sealed with paraffin film as a secondary barrier. Store in a designated, refrigerated (2-8°C), and dark location.[5]

-

Spill & Waste : In case of a spill, cordon off the area and clean with appropriate absorbent materials, avoiding dust creation. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

PART 2: The Strategic Value of the this compound Scaffold

The utility of this molecule extends beyond its basic structure; its design incorporates features that are highly advantageous in medicinal chemistry. The 3-aminopyrazole moiety acts as a potent "hinge-binding" group, a critical pharmacophore for engaging with the ATP-binding site of many protein kinases.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[3]

The cyclobutyl group at the 5-position is not merely a placeholder. It serves as a rigid, three-dimensional substituent that can probe deeper, often hydrophobic, pockets within the kinase active site. This can lead to significant gains in both potency and selectivity compared to smaller (e.g., methyl) or more flexible (e.g., propyl) alkyl groups. This strategic design choice allows for the development of highly selective inhibitors that can differentiate between closely related kinases, a key challenge in the field.

Diagram: Role in Kinase Inhibition Signaling

The diagram below illustrates the central role of kinase inhibitors built from scaffolds like 3-aminopyrazole. They interrupt oncogenic signaling cascades, preventing downstream events like cell proliferation and survival.

Caption: Aminopyrazole inhibitors block key nodes like RAF in the MAPK/ERK pathway.

PART 3: Synthesis and Characterization Protocol

While specific proprietary synthesis routes may vary, a robust and common method for constructing 5-substituted 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[10] The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from cyclobutylacetonitrile.

Step 1: Claisen Condensation to form β-ketonitrile

-

Rationale: This step creates the core carbon backbone (cyclobutyl-C(O)-CH2-CN) required for cyclization. Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of cyclobutylacetonitrile, initiating the condensation with ethyl acetate.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (150 mL).

-

Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add cyclobutylacetonitrile (1.0 eq) dropwise, followed by the dropwise addition of ethyl acetate (1.1 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Cool the reaction, quench carefully with ice-cold water, and acidify to pH ~5-6 with dilute HCl.

-

Extract the product, 3-cyclobutyl-3-oxopropanenitrile, with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product is often used directly in the next step.

Step 2: Cyclization with Hydrazine

-

Rationale: Hydrazine acts as a dinucleophile. It first attacks the ketone carbonyl, followed by an intramolecular attack on the nitrile carbon, leading to the formation of the stable 5-membered aminopyrazole ring. Acetic acid serves as a catalyst.

-

Dissolve the crude 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in ethanol (100 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting residue is then subjected to purification.

Purification and Characterization

-

Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final compound.

-

Purification : The crude product is purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes.

-

Structure Verification : The identity of the purified fractions is confirmed using:

-

¹H NMR & ¹³C NMR : To confirm the chemical structure, proton environment, and carbon backbone.

-

LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight (m/z = 138.1 [M+H]⁺) and purity.

-

-

Purity Assessment : Final purity is assessed by HPLC (High-Performance Liquid Chromatography).

Diagram: Proposed Synthesis Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanochemazone.com [nanochemazone.com]

- 5. 326827-21-8|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

The Aminocyclobutyl Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This technical guide delves into a specific, highly promising chemotype: aminocyclobutyl pyrazoles. We will explore the rationale behind the focus on the cyclobutyl moiety, detailing its potential to enhance biological activity, particularly in the realm of kinase inhibition. This guide will provide a comprehensive overview of the potential biological activities of aminocyclobutyl pyrazoles, with a focus on their applications in oncology and inflammatory diseases. Furthermore, we will present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of key signaling pathways and experimental workflows to provide a holistic understanding for researchers in the field.

Introduction: The Strategic Significance of the Aminocyclobutyl Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[3][4][5] The introduction of an amino group to the pyrazole ring further enhances its drug-like properties by providing a key hydrogen bond donor-acceptor motif, facilitating interactions with biological targets.[1]

Our focus on the aminocyclobutyl pyrazole core is underpinned by structure-activity relationship (SAR) studies of pyrazole-based inhibitors of cyclin-dependent kinases (CDKs). These studies have revealed that a cyclobutyl group at a specific position on the pyrazole ring is more optimal for activity than other alkyl or aryl substituents.[6] This finding suggests that the cyclobutyl moiety may confer a unique combination of steric and conformational properties that enhance binding affinity and selectivity for target proteins. This guide will, therefore, explore the potential of this specific scaffold as a launchpad for the development of novel therapeutics.

Potential Biological Activities and Therapeutic Applications

While research specifically on aminocyclobutyl pyrazoles is emerging, the extensive literature on aminopyrazoles and other pyrazole derivatives allows us to extrapolate their likely biological activities and therapeutic potential.

Kinase Inhibition: A Primary Focus for Drug Development

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] The aminopyrazole scaffold has been extensively explored for the development of kinase inhibitors.[3][6][8][9][10]

Cyclin-Dependent Kinases (CDKs): As mentioned, SAR studies have identified the cyclobutyl group as being optimal for the activity of pyrazole-based CDK inhibitors.[6] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11] Therefore, aminocyclobutyl pyrazoles represent a highly promising class of compounds for the development of novel anticancer agents targeting CDKs.

Other Kinase Targets: The broader family of aminopyrazoles has been shown to inhibit a range of other kinases, including:

-

p38 MAP Kinase: Involved in inflammatory responses, making it a target for anti-inflammatory therapies.[1][3]

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for B-cell malignancies.[3]

-

Aurora Kinases: Essential for mitosis, representing another important target in oncology.[6]

The inherent versatility of the aminopyrazole scaffold suggests that aminocyclobutyl pyrazoles could be developed as potent and selective inhibitors of a wide array of kinases.

Anticancer Activity: Beyond Kinase Inhibition

The potential of aminocyclobutyl pyrazoles as anticancer agents extends beyond their role as kinase inhibitors. Pyrazole derivatives have been shown to induce apoptosis and disrupt microtubule formation in cancer cells.[12][13] A novel pyrazole-based derivative, P3C, was found to be potently cytotoxic against a panel of 27 human cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS) and altering multiple signaling pathways.[12]

Anti-inflammatory Properties

The inhibition of key inflammatory mediators, such as p38 MAP kinase and cyclooxygenase-2 (COX-2), is a well-established activity of many pyrazole-containing compounds.[1][3][14] This suggests that aminocyclobutyl pyrazoles could be developed as novel anti-inflammatory agents for the treatment of a range of inflammatory conditions.

Mechanistic Insights and Key Signaling Pathways

The biological activities of aminocyclobutyl pyrazoles are intrinsically linked to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

The CDK/Rb/E2F Pathway in Cancer

As potent CDK inhibitors, aminocyclobutyl pyrazoles are expected to exert their anticancer effects by modulating the CDK/Rb/E2F pathway, a critical regulator of the G1/S phase transition of the cell cycle.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Amino-5-cyclobutyl-1H-pyrazole in Common Laboratory Solvents

Executive Summary

The aqueous and organic solvent solubility of a drug candidate is a critical physicochemical property that dictates its journey through the drug discovery and development pipeline. Poor solubility can severely hamper absorption, lead to unpredictable in vivo results, and create significant formulation challenges.[1][2] This guide provides an in-depth technical overview of the solubility profile of 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8), a heterocyclic compound of interest in medicinal chemistry. We will explore the structural attributes influencing its solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and provide a predictive analysis of its behavior in a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, solubility is not merely a physical parameter but a cornerstone of a molecule's potential success. It is a key determinant of bioavailability, directly impacting how much of a drug is absorbed from the gastrointestinal tract and reaches systemic circulation to exert its therapeutic effect.[1][3] Early and accurate assessment of a compound's solubility profile allows for informed decisions in lead optimization, prevents costly late-stage failures, and guides the development of viable formulations.[2]

This compound is a molecule that incorporates several key structural motifs common in modern medicinal chemistry: a heterocyclic pyrazole core, a primary amine, and a saturated carbocyclic cyclobutyl group. Understanding how these components collectively influence solubility is paramount for its effective utilization in research and development.

Physicochemical Profile and Structural Analysis

To predict the solubility behavior of this compound, we must first dissect its molecular architecture.

-

Molecular Formula: C₇H₁₁N₃[4]

-

Molecular Weight: 137.18 g/mol [4]

-

Structure:

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The pyrazole moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the sp² nitrogen).[5] It is generally less lipophilic than a benzene ring, which can contribute favorably to aqueous solubility.[5]

-

Amino Group (-NH₂): As a primary amine, this group is a strong hydrogen bond donor and acceptor. It also imparts basicity to the molecule.[6] Amines with fewer than six carbon atoms tend to be water-soluble.[7][8] The presence of this polar functional group is expected to significantly enhance solubility in polar protic solvents.

-

Cyclobutyl Group: This four-membered saturated ring is a non-polar, hydrophobic component. In drug design, cyclobutyl fragments are often used to add three-dimensionality and can favorably influence properties like metabolic stability and aqueous solubility compared to more planar or linear alkyl groups.[9][10] The increase in saturation associated with the cyclobutane can lead to higher water solubility and lower melting points, which reduces the crystal lattice energy that must be overcome for dissolution.[9]

-

The overall solubility of this molecule will be a balance between the polar, hydrogen-bonding contributions of the amino-pyrazole core and the non-polar, hydrophobic nature of the cyclobutyl substituent.

Methodologies for Experimental Solubility Determination

A robust assessment of solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility. Both are valuable at different stages of the drug discovery process.[2][11]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a solution when diluted from a high-concentration DMSO stock into an aqueous buffer.[12][13] It is often used in early discovery to quickly flag compounds with potential solubility liabilities.[11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate. Prepare a serial dilution series in DMSO for a multi-point concentration curve.

-

Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 2%.[13] This initiates the precipitation process.

-

Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[11]

-

Measurement: Measure the light scattering in each well using a nephelometer or a plate reader capable of turbidity measurements. The intensity of scattered light is proportional to the amount of precipitate formed.[11]

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.

Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1][15] This is a more accurate representation of a compound's true solubility and is critical for lead optimization and formulation development.[15][16]

-

Compound Dispensing: Add an excess of solid (crystalline powder) this compound to a series of 1.5 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 1 mg).[15]

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in a thermomixer or on a shaker. Agitate at a consistent speed (e.g., 700 rpm) and controlled temperature (e.g., 25°C) for 24 hours.[15] This extended time is crucial to ensure the system reaches equilibrium between the dissolved and solid states.

-

Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For maximum accuracy, pass the supernatant through a 0.45 µm filter plate.[11][17]

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Analyze the filtered supernatant and standards by LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.[16][17] The resulting concentration is the thermodynamic solubility.

Workflow for Solubility Assessment

The following diagram outlines the decision-making process and experimental flow for determining the solubility of a target compound.

Caption: Experimental workflow for kinetic and thermodynamic solubility determination.

Predicted Solubility Profile of this compound

Based on the structural analysis and established chemical principles, a predicted solubility profile in common laboratory solvents is presented below. Note that supplier data indicates the compound is "Slightly soluble in water."[18][19]

| Solvent Class | Solvent | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, µg/mL) | Rationale |

| Polar Protic | Water | Slightly Soluble | 10 - 100 | The polar amine and pyrazole groups can hydrogen bond with water, but this is counteracted by the hydrophobic cyclobutyl group and the overall molecular size. |

| Methanol / Ethanol | Soluble | > 1000 | These alcohols are excellent hydrogen bond donors and acceptors and have a lower polarity than water, which better accommodates the cyclobutyl moiety.[20] | |

| Polar Aprotic | DMSO | Very Soluble | > 10000 | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds.[12] |

| Acetonitrile (ACN) | Soluble | > 500 | ACN is polar but less so than DMSO; it should effectively solvate the molecule, though perhaps to a lesser extent than alcohols or DMSO. | |

| Tetrahydrofuran (THF) | Moderately Soluble | 100 - 500 | THF has lower polarity and acts primarily as a hydrogen bond acceptor, making it less effective than protic solvents for this molecule. | |

| Non-Polar | Toluene | Sparingly Soluble | < 50 | The aromatic nature of toluene may have some minor π-stacking interactions with the pyrazole ring, but overall polarity mismatch limits solubility.[21] |

| Hexane | Insoluble | < 10 | As a non-polar aliphatic solvent, hexane cannot effectively solvate the polar amine and pyrazole groups, leading to very poor solubility.[22] | |

| Aqueous Buffer | PBS (pH 7.4) | Slightly Soluble | 10 - 100 | Similar to water, as the compound is a weak base and will be predominantly in its neutral form at this pH. |

| Aqueous HCl (pH 2) | Soluble | > 500 | The basic amino group will be protonated to form a hydrochloride salt, which is ionic and therefore significantly more water-soluble.[6] |

Discussion: The Interplay of Structure and Solvation

The predicted solubility profile is a direct consequence of the "like dissolves like" principle.[22] The molecule's dual character—a polar, hydrogen-bonding head (amino-pyrazole) and a non-polar tail (cyclobutyl)—governs its interactions with different solvents.

Molecular Interactions Influencing Solubility

Caption: Key molecular interactions governing solubility in different solvent classes.

-

In Polar Protic Solvents (Water, Ethanol): Solubility is driven by hydrogen bonding. The -NH₂ and pyrazole N-H groups act as H-bond donors, while the nitrogen atoms act as acceptors. Ethanol is a better solvent than water because its ethyl group provides a more favorable hydrophobic environment for the cyclobutyl moiety.

-

In Polar Aprotic Solvents (DMSO, ACN): These solvents cannot donate hydrogen bonds but are excellent acceptors. They effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amine and pyrazole groups.

-

In Non-Polar Solvents (Hexane): The energy required to break the intermolecular hydrogen bonds and crystal lattice forces of the solid compound is not compensated by the weak van der Waals interactions offered by non-polar solvents, resulting in poor solubility.

-

Effect of pH: The primary amine group (pKa estimated ~4-5) provides a handle to dramatically increase aqueous solubility. In acidic solutions (pH < 4), the amine will be protonated to form a cationic ammonium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit much greater solubility in water.[6] This is a common strategy used to formulate basic drug compounds.[3]

Conclusion and Recommendations

This compound possesses a classic amphiphilic structure, leading to a nuanced solubility profile. It is predicted to be highly soluble in polar organic solvents (DMSO, alcohols, ACN) but only slightly soluble in water at neutral pH. Its non-polar cyclobutyl group limits aqueous solubility, while the amino-pyrazole core renders it insoluble in non-polar hydrocarbon solvents.

For researchers, the key takeaways are:

-

For Reaction Chemistry: THF, ACN, and alcohols are suitable reaction solvents.

-

For Biological Assays: High-concentration stock solutions should be prepared in 100% DMSO. Subsequent dilutions into aqueous buffers must maintain a low final DMSO concentration (typically <1%) to avoid precipitation artifacts.

-

For Formulation: The basicity of the amino group is the most promising avenue for enhancing aqueous solubility. Development of a hydrochloride or other pharmaceutically acceptable salt is a viable strategy for creating an aqueous formulation.

This guide provides a predictive framework and robust experimental protocols. It is imperative that these predictions are confirmed through rigorous thermodynamic solubility testing using the methods described herein to generate precise data for any drug development program.

References

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. scbt.com [scbt.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15.13 Amines as Bases | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. fiveable.me [fiveable.me]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. chembk.com [chembk.com]

- 19. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. benchchem.com [benchchem.com]

- 22. chem.ws [chem.ws]

A Senior Application Scientist's In-depth Technical Guide to the Theoretical Modeling of 3-Amino-5-cyclobutyl-1H-pyrazole Interactions

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific compound, 3-Amino-5-cyclobutyl-1H-pyrazole, presents a unique combination of a hydrogen-bonding capable amino group and a bulky, lipophilic cyclobutyl moiety. Understanding how these features dictate its interactions with biological targets is paramount for its development. This guide provides a comprehensive framework for the theoretical modeling of this compound, offering a robust, in-silico approach to elucidate its structure-activity relationships (SAR) and guide rational drug design. By leveraging computational chemistry, we can predict and analyze molecular interactions at an atomic level, thereby accelerating the optimization of lead compounds and reducing the reliance on costly and time-consuming experimental screening.[2]

Section 1: Foundational Analysis – Unveiling the Electronic Landscape with Density Functional Theory (DFT)

Before investigating intermolecular interactions, it is crucial to understand the intrinsic electronic properties of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing insights into the molecule's geometry, electronic structure, and reactivity.[3]

The "Why" Behind DFT: Causality in Method Selection

DFT is chosen over simpler methods due to its balance of accuracy and computational cost. For a molecule of this size, DFT can provide reliable predictions of various electronic properties that are essential for understanding its behavior in a biological environment. These properties, such as electrostatic potential and frontier molecular orbitals, are critical for predicting how the molecule will "see" and "be seen" by a protein target.

Self-Validating Protocol for DFT Analysis

A robust DFT protocol ensures the reliability of the calculated properties. This protocol is designed to be self-validating by including steps for convergence testing and comparison with known chemical principles.

Experimental Protocol: DFT Calculation with Gaussian

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular builder like GaussView.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

-

-

Input File Preparation for Gaussian:

-

Create an input file specifying the DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set.[3]

-

The input file should include keywords for geometry optimization (Opt) and frequency calculation (Freq). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Specify the charge (0) and spin multiplicity (singlet) of the molecule.

-

-

Execution of Gaussian Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of Output:

-

Optimized Geometry: Extract the optimized Cartesian coordinates.

-

Thermodynamic Properties: Analyze the output of the frequency calculation to confirm the absence of imaginary frequencies and to obtain thermodynamic data like zero-point energy.

-

Electronic Properties: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron donation and acceptance. Generate a molecular electrostatic potential (MEP) map to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of potential hydrogen bonding sites.[3]

-

Data Presentation: Key DFT-Derived Properties

| Property | Predicted Value/Observation | Significance in Drug-Receptor Interactions |

| Dipole Moment | To be calculated | Influences solubility and long-range electrostatic interactions. |

| HOMO Energy | To be calculated | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | To be calculated | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | To be calculated | Relates to the chemical reactivity and stability of the molecule. |

| MEP Map | To be visualized | Highlights regions prone to electrostatic interactions, such as hydrogen bonding. The amino group and pyrazole nitrogens are expected to be electron-rich, while the N-H protons are electron-poor. |

Section 2: Target Identification and Binding Mode Prediction – Molecular Docking

With a solid understanding of the ligand's intrinsic properties, the next logical step is to investigate its potential interactions with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4]

Rationale for Target Selection and Docking Strategy

Given that pyrazole derivatives are well-known kinase inhibitors, we will use a representative kinase, such as a Cyclin-Dependent Kinase (CDK), as a hypothetical target to illustrate the docking workflow.[5][6][7] The choice of docking software, AutoDock Vina, is based on its widespread use, accuracy, and open-source nature.[4][8][9][10]

A Self-Validating Docking Protocol

This protocol includes a critical re-docking step to validate the docking parameters, ensuring that the methodology can reproduce a known binding pose.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor and Ligand Preparation:

-

Obtain the crystal structure of the target kinase (e.g., from the Protein Data Bank - PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using AutoDock Tools.[9]

-

Prepare the this compound ligand by assigning rotatable bonds and saving it in the required pdbqt format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the kinase. If a co-crystallized ligand is present, the grid box should be centered on it.[4]

-

-

Validation via Re-docking (Self-Validation Step):

-

Extract the co-crystallized ligand from the PDB structure.

-

Dock the extracted ligand back into the receptor using the defined grid box and docking parameters.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[11]

-

-

Docking of this compound:

-

Dock the prepared ligand into the validated receptor active site using AutoDock Vina.

-

-

Analysis of Docking Results:

-

Binding Affinity: Analyze the predicted binding affinity (in kcal/mol). More negative values indicate stronger binding.[11]

-

Binding Pose: Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues using software like PyMOL or Discovery Studio.[8][11]

-

Visualization of the Docking Workflow

Caption: Molecular docking workflow from preparation to analysis.

Section 3: Elucidating Dynamic Behavior – Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the complex, providing insights into its stability and the nuances of the binding interactions.[12][13][14]

The Imperative for Dynamics

MD simulations are computationally intensive but provide a more realistic representation of the biological environment. They allow us to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy than docking scores alone.[13][14]

A Validating Protocol for MD Simulations

This protocol incorporates equilibration and production phases, with analysis of key metrics to ensure the simulation has reached a stable state.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.

-

Generate the ligand topology and parameters using a force field like CHARMM or AMBER.[15][16]

-

Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.[17][18]

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system.[18]

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature, typically 300 K, with position restraints on the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure, typically 1 bar, while maintaining the temperature. Gradually release the position restraints.[17][18]

-

-

-

Production MD:

-

Trajectory Analysis:

-

RMSD: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the simulation has converged.[19]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Analyze the occupancy of hydrogen bonds between the ligand and the receptor throughout the simulation.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): Use the MD trajectory to calculate the binding free energy, which provides a more accurate estimation of binding affinity than the docking score.[20][21][22][23]

-

MD Simulation Workflow Visualization

Caption: Workflow for Molecular Dynamics simulation and analysis.

Section 4: Predicting Activity and Guiding Synthesis – QSAR and Pharmacophore Modeling

While DFT, docking, and MD focus on a single molecule, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling leverage data from a series of related compounds to build predictive models.[24][25][26]

The Power of Predictive Modeling

QSAR models establish a mathematical relationship between the structural properties of a set of molecules and their biological activity.[24][26] Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[2][27][28][29] These models are invaluable for prioritizing the synthesis of new derivatives with potentially improved activity.

Protocol for Predictive Model Development

Experimental Protocol: QSAR and Pharmacophore Modeling

-

Data Set Preparation:

-

Compile a dataset of pyrazole derivatives with experimentally determined biological activity against the target of interest.

-

Divide the dataset into a training set for model building and a test set for model validation.[24]

-

-

QSAR Model Development:

-

Calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum chemical) for each molecule in the dataset.

-

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the biological activity.[24]

-

Validate the model using the test set to assess its predictive power.[24][30]

-

-

Pharmacophore Model Generation:

-

Align the most active molecules from the dataset to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Generate a 3D pharmacophore model that represents this common feature arrangement.[27][28]

-

Validate the pharmacophore model by its ability to distinguish between active and inactive molecules.

-

Logical Relationship of Predictive Modeling

Caption: Logical flow from data to predictive models for new compound design.

Conclusion: A Synergistic and Iterative Approach

The theoretical modeling of this compound is not a linear process but rather a synergistic and iterative cycle. The insights gained from DFT inform the parameterization for docking and MD simulations. The stable binding modes identified through MD can be used to refine pharmacophore models, which in turn, along with QSAR models, guide the design of new derivatives. These new designs can then be subjected to the same computational workflow, creating a feedback loop that propels the drug discovery process forward with greater efficiency and a higher probability of success. This in-depth technical guide provides the foundational protocols and the strategic rationale to embark on this computational journey.

References

- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. columbiaiop.ac.in [columbiaiop.ac.in]

- 3. medium.com [medium.com]

- 4. youtube.com [youtube.com]

- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. youtube.com [youtube.com]

- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 19. m.youtube.com [m.youtube.com]

- 20. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. peng-lab.org [peng-lab.org]

- 24. neovarsity.org [neovarsity.org]

- 25. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 26. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 27. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 28. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 29. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 30. m.youtube.com [m.youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-cyclobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential and Prudence Required for a Novel Building Block

3-Amino-5-cyclobutyl-1H-pyrazole is a heterocyclic amine that presents significant opportunities as a key intermediate in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] Its unique structural combination of a reactive aminopyrazole core and a cyclobutyl moiety makes it a valuable building block in medicinal chemistry for the development of agents targeting a range of biological pathways.[3][4][5] However, as with any reactive chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established principles of laboratory safety and chemical reactivity.

Physicochemical and Toxicological Profile

A foundational aspect of safe handling is a comprehensive understanding of the compound's intrinsic properties and potential hazards.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 326827-21-8 | [6][7][8] |

| Molecular Formula | C₇H₁₁N₃ | [6][8] |

| Molar Mass | 137.18 g/mol | [6] |

| Appearance | Solid (powder) | [9] |

| Melting Point | ~110-115 °C | [6] |

| Boiling Point | 368.1 ± 30.0 °C (Predicted) | [6] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in water. Soluble in dichloromethane and dimethyl sulfoxide. | [1][6] |

| Flash Point | 204.049 °C | [6] |

| Air Sensitivity | Noted as air-sensitive. | [1][2][10] |

Toxicological Overview and Hazard Identification

While specific toxicological data for this compound is not extensively documented, the known hazards of the aminopyrazole class of compounds necessitate a cautious approach. The Globally Harmonized System (GHS) classifications for analogous compounds indicate the following potential hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[11][12]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11][12]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[11][12]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[13]

Furthermore, research into the metabolic pathways of aminopyrazole derivatives suggests the potential for bioactivation into reactive metabolites.[14] These electrophilic species could covalently bond to macromolecules, which is a mechanism associated with idiosyncratic drug-induced toxicities.[14] Studies on other pyrazole compounds have also indicated potential for organ damage (spleen, thyroid) with prolonged or repeated exposure and, in some cases, inhibition of mitochondrial respiration.[15] Therefore, it is imperative to handle this compound with the assumption that it is toxic upon ingestion, skin contact, and inhalation, and may have long-term health effects.

Core Handling and Storage Protocols

Given its air-sensitive nature and potential toxicity, this compound requires handling within a controlled environment using specific techniques to prevent exposure and maintain compound integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is the implementation of robust engineering controls. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood or, for more sensitive operations, in an inert atmosphere glove box.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and dispose of them properly after handling.

-

Protective Clothing: A lab coat must be worn. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Storage and Stability

Proper storage is crucial to maintain the quality of this compound and to prevent hazardous reactions.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2][10]

-

Light: Protect from light.[9]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[9][16] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[9][16]

Experimental Methodologies: A Step-by-Step Approach

The following protocols are designed to provide a framework for the safe handling of this compound in a research laboratory setting.

Protocol 1: Weighing and Transfer of the Solid Compound

Objective: To accurately weigh and transfer the solid compound while minimizing exposure and contamination.

Methodology:

-

Preparation: Ensure the chemical fume hood is clean and functioning correctly. Assemble all necessary equipment (spatula, weighing paper/boat, receiving flask, and solvent).

-

Inert Atmosphere (if required): For highly sensitive reactions, perform weighing inside a glove box.

-

Weighing:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust.

-